Cas no 93367-53-4 (4H-1-Benzothiopyran-4-one,3-(chloromethyl)-6-methyl-2-phenyl-)

93367-53-4 structure
Product name:4H-1-Benzothiopyran-4-one,3-(chloromethyl)-6-methyl-2-phenyl-
4H-1-Benzothiopyran-4-one,3-(chloromethyl)-6-methyl-2-phenyl- Chemical and Physical Properties
Names and Identifiers
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- 4H-1-Benzothiopyran-4-one,3-(chloromethyl)-6-methyl-2-phenyl-
- 3-(chloromethyl)-6-methyl-2-phenylthiochromen-4-one
- NSC374505
- 93367-53-4
- NSC-374505
- DTXSID90321397
- 3-(Chloromethyl)-6-methyl-2-phenyl-4H-1-benzothiopyran-4-one
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- Inchi: InChI=1S/C17H13ClOS/c1-11-7-8-15-13(9-11)16(19)14(10-18)17(20-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3
- InChI Key: PEDSZIKLFVPTGS-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(C=C1)SC(=C(C2=O)CCl)C3=CC=CC=C3
Computed Properties
- Exact Mass: 300.038
- Monoisotopic Mass: 300.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.4Ų
- XLogP3: 4.5
Experimental Properties
- Density: 1.283
- Boiling Point: 451.5°Cat760mmHg
- Flash Point: 226.9°C
- Refractive Index: 1.646
- PSA: 45.31000
- LogP: 4.97570
4H-1-Benzothiopyran-4-one,3-(chloromethyl)-6-methyl-2-phenyl- Related Literature
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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